Methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of 178.20 g/mol. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a carboxylate group, making it a subject of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Benzodiazoles are often explored for their potential as therapeutic agents, particularly in treating conditions such as cancer and infections.
The synthesis of methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate can be approached through several methods:
The molecular structure of methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate features:
The structural representation can be summarized as follows:
The InChI code for this compound is InChI=1S/C10H10N2O2/c1-11-6-12-8-4-2-3-7(5-13)9(8)11/h2-6H,1H3
.
Methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate participates in various chemical reactions typical for benzodiazole derivatives:
The mechanism by which methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate exerts its biological effects is not fully elucidated but may involve:
While specific physical properties such as melting point or boiling point are not widely reported for methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate, general characteristics include:
Chemical properties include stability under standard conditions but susceptibility to hydrolysis under acidic or basic conditions.
Methyl 1-methyl-1H-1,3-benzodiazole-7-carboxylate has potential applications in various scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5